molecular formula C31H39NO3S B11080621 N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide

N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide

Cat. No.: B11080621
M. Wt: 505.7 g/mol
InChI Key: FAFUCKZCBWMMBL-UHFFFAOYSA-N
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Description

N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide is a complex organic compound with a unique structure that combines elements of podocarpane and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the podocarpane and naphthalene derivatives. The key steps include:

    Preparation of Podocarpane Derivative:

    Preparation of Naphthalene Derivative:

    Coupling Reaction: The final step involves the coupling of the podocarpane and naphthalene derivatives under specific conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the development of efficient purification methods, such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the double bonds or the methoxy group.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include fully saturated derivatives.

    Substitution: Products may include various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the functional groups attached to the podocarpane and naphthalene moieties. The unique combination of functional groups in this compound may confer distinct properties and applications.

Properties

Molecular Formula

C31H39NO3S

Molecular Weight

505.7 g/mol

IUPAC Name

N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C31H39NO3S/c1-21(2)23-12-11-22-13-16-29-30(3,17-8-18-31(29,4)26(22)19-23)20-32-36(33,34)28-15-14-27(35-5)24-9-6-7-10-25(24)28/h6-7,9-12,14-15,19,21,29,32H,8,13,16-18,20H2,1-5H3

InChI Key

FAFUCKZCBWMMBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC)C)C=C1

Origin of Product

United States

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